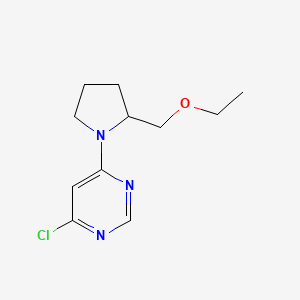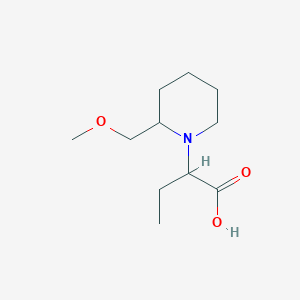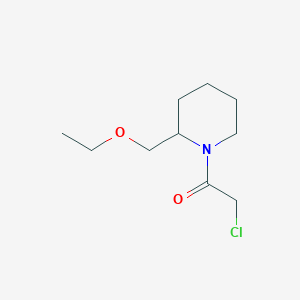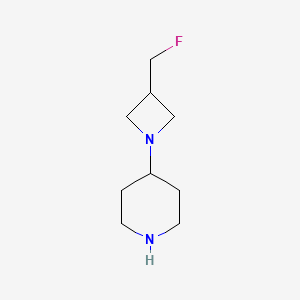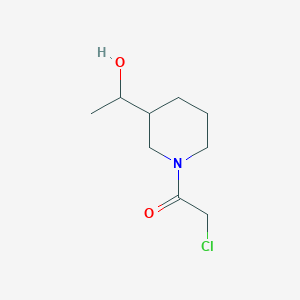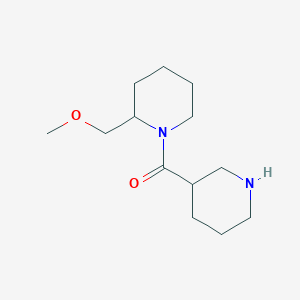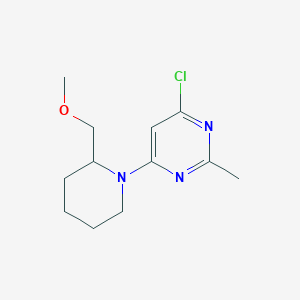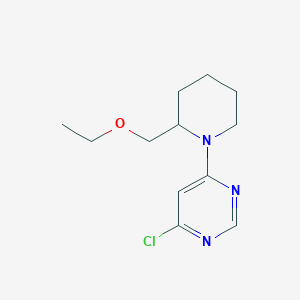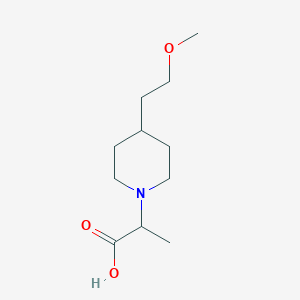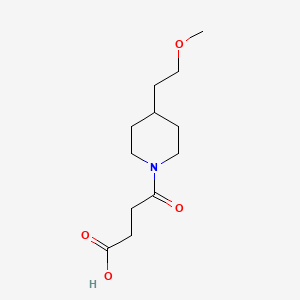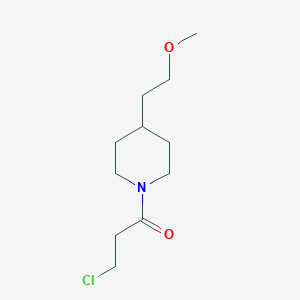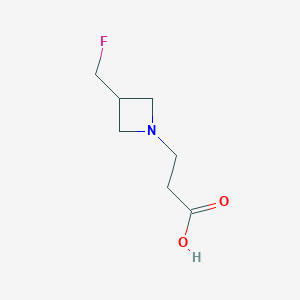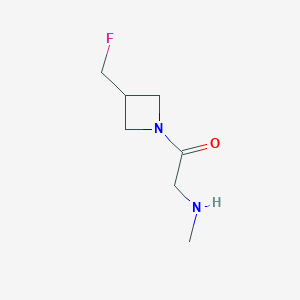
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one, abbreviated as 3-FMME, is an organic compound belonging to the class of azetidines. It is a fluorinated analog of methylaminoethanone (MAE) and has been studied for its potential applications in the field of synthetic organic chemistry. 3-FMME has been used in various scientific research applications, including as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of cyclic ethers, and as a ligand in the synthesis of organometallic complexes. In addition, 3-FMME has been studied for its ability to act as a bioactive molecule and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Photoprotective Groups : Azetidinylated derivatives have been developed for efficient photoprotection of carboxylic acids, showcasing the utility of azetidine rings in protecting group chemistry. This application is significant in synthetic chemistry, where precise control over reaction conditions is crucial for the success of complex molecule synthesis (Bassolino, Halabi, & Rivera‐Fuentes, 2017).
Antimicrobial Activity : Azetidinone derivatives have shown promise in antimicrobial studies, indicating their potential as scaffolds for developing new antimicrobial agents. For instance, synthesis of azetidinones and thiazolidinones has been explored for their in vitro antimicrobial activity, reflecting the broader relevance of azetidine-based compounds in pharmaceutical research (Mistry, Desai, & Desai, 2016).
Antimitotic Compounds : The structure-activity relationship of azetidin-2-ones, based on specific core substitutions, has been investigated for antimitotic properties. This demonstrates the potential of azetidine derivatives in cancer research and drug development targeting cell division (Twamley, O’Boyle, & Meegan, 2020).
Biological and Pharmaceutical Research
Antibacterial Agents : Azetidin-2-ones have been synthesized with specific structural features to yield compounds with potent antibacterial activities. This highlights the relevance of azetidine derivatives in the development of new antibiotics to combat resistant bacterial strains (Kuramoto et al., 2003).
Antioxidant and Antitubercular Activities : The synthesis of azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities exemplify the multifaceted applications of azetidine derivatives in addressing various health-related challenges (Chandrashekaraiah et al., 2014).
Antiparkinsonian Agents : Research on azetidinonyl and thiazolidinonyl quinazolinone derivatives as antiparkinsonian agents showcases the potential therapeutic applications of azetidine-containing compounds in neurodegenerative disease treatment (Kumar, Kaur, & Kumar, 2012).
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-9-3-7(11)10-4-6(2-8)5-10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFHXFLDQDYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



